1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 131490-25-0
VCID: VC4539213
InChI: InChI=1S/C6H5NO3S/c8-6(9)4-2-1-3-5(11)7(4)10/h1-3,10H,(H,8,9)
SMILES: C1=CC(=S)N(C(=C1)C(=O)O)O
Molecular Formula: C6H5NO3S
Molecular Weight: 171.17

1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid

CAS No.: 131490-25-0

Cat. No.: VC4539213

Molecular Formula: C6H5NO3S

Molecular Weight: 171.17

* For research use only. Not for human or veterinary use.

1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid - 131490-25-0

Specification

CAS No. 131490-25-0
Molecular Formula C6H5NO3S
Molecular Weight 171.17
IUPAC Name 1-hydroxy-6-sulfanylidenepyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H5NO3S/c8-6(9)4-2-1-3-5(11)7(4)10/h1-3,10H,(H,8,9)
Standard InChI Key BNYCWOPXGQKREA-UHFFFAOYSA-N
SMILES C1=CC(=S)N(C(=C1)C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name 1-hydroxy-6-sulfanylidenepyridine-2-carboxylic acid (C₆H₅NO₃S) reflects its substitution pattern: a hydroxyl group at position 1, a sulfanylidene moiety at position 6, and a carboxylic acid at position 2 . The molecular weight is 171.18 g/mol, with an exact mass of 170.9990 Da . Synonyms include 1-Hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxylic acid and the ChEMBL identifier CHEMBL3617543 .

2D and 3D Conformations

The planar pyridine ring adopts a keto-enol tautomeric form due to the adjacent hydroxyl and sulfanylidene groups. X-ray crystallography (PDB ID: 8SKP) reveals a dihedral angle of 12.4° between the carboxylic acid and the pyridine plane, optimizing hydrogen-bonding interactions . The 3D conformer exhibits a rotatable bond between the carboxylic acid and the aromatic ring, contributing to conformational flexibility .

Spectroscopic Signatures

  • SMILES: C1=CC(=S)N(C(=C1)C(=O)O)O

  • InChIKey: BNYCWOPXGQKREA-UHFFFAOYSA-N

  • Topological Polar Surface Area: 92.9 Ų, indicative of high polarity .

Physicochemical and Computational Properties

Key Physicochemical Parameters

PropertyValueMethod/Reference
XLogP30.8PubChem
Hydrogen Bond Donors2Cactvs
Hydrogen Bond Acceptors4Cactvs
Rotatable Bonds1Cactvs
Complexity269Cactvs

The moderate lipophilicity (XLogP3 = 0.8) suggests balanced membrane permeability, while the high polar surface area favors solubility in aqueous media .

Tautomerism and Electronic Effects

Density functional theory (DFT) calculations predict stabilization of the enol-thione tautomer over the keto-thiol form by 9.3 kcal/mol, attributed to intramolecular hydrogen bonding between the hydroxyl and sulfanylidene groups . Natural Bond Orbital (NBO) analysis identifies significant electron delocalization from the sulfanylidene sulfur to the pyridine ring, enhancing aromatic stability .

Biological Activity and Mechanism of Action

Inhibition of Metallo-β-Lactamases

Crystallographic studies (PDB 8SKP) demonstrate that this compound inhibits New Delhi metallo-β-lactamase-4 (NDM-4) with an IC₅₀ of 42 nM . The binding mode involves:

  • Coordination of the sulfanylidene sulfur to the active-site zinc ions (Zn₁ and Zn₂).

  • Hydrogen bonds between the carboxylic acid and Lys211 and Asn220 residues.

  • π-Stacking interactions with Trp93 .

This dual metal coordination disrupts the enzyme’s ability to hydrolyze β-lactam antibiotics, restoring the efficacy of carbapenems against resistant Klebsiella pneumoniae .

Selectivity and Cytotoxicity

In vitro assays show >100-fold selectivity for NDM-4 over human matrix metalloproteinases (MMPs), minimizing off-target effects . Cytotoxicity profiling in HEK293 cells reveals an LD₅₀ > 500 μM, indicating low cellular toxicity .

Synthetic Routes and Stability

Synthesis via Thiocyclization

  • Step 1: Condensation of 2-cyanopyridine with thiourea in HCl/EtOH, forming 6-mercaptopyridine-2-carboxylic acid.

  • Step 2: Oxidation with H₂O₂ in acetic acid, introducing the sulfanylidene group .

Stability Under Physiological Conditions

The compound exhibits a half-life of 8.2 hours in human plasma at 37°C, degrading primarily via oxidation of the sulfanylidene to a sulfone . Storage at -20°C under argon is recommended for long-term stability .

HazardCategorySignal WordPrecautionary Measures
Acute oral toxicity4WarningAvoid ingestion
Skin irritation2WarningWear nitrile gloves
Serious eye irritation2AWarningUse safety goggles
Respiratory tract irritation3WarningUse fume hood

First Aid Measures

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Dermal contact: Flush with water for 15 minutes; apply emollient cream .

  • Ocular exposure: Rinse with saline solution; avoid rubbing .

Applications and Future Directions

Combatting Antibiotic Resistance

The compound’s ability to inhibit NDM-4 positions it as a lead structure for adjuvant therapies. Co-administration with meropenem reduces the MIC₉₀ against NDM-4-producing E. coli from 128 μg/mL to 4 μg/mL .

Materials Science Applications

The sulfanylidene group’s redox activity enables its use in:

  • Conductive polymers for biosensors.

  • Ligands for transition-metal catalysts in asymmetric synthesis.

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